molecular formula C11H17NO3 B12945580 Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate CAS No. 62617-93-0

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate

Cat. No.: B12945580
CAS No.: 62617-93-0
M. Wt: 211.26 g/mol
InChI Key: PKEXWSMSBSKMOL-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a carboxylate ester

Preparation Methods

The synthesis of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by the introduction of the cyano and hydroxy groups. The esterification process is then carried out to form the final product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate include:

  • Methyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate
  • Ethyl 4-cyano-4-hydroxy-2-ethylcyclohexanecarboxylate
  • Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxamide These compounds share similar structural features but differ in the substituents attached to the cyclohexane ring. The unique combination of functional groups in Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

62617-93-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-3-15-10(13)9-4-5-11(14,7-12)6-8(9)2/h8-9,14H,3-6H2,1-2H3

InChI Key

PKEXWSMSBSKMOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1C)(C#N)O

Origin of Product

United States

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